Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-
Brand Name: Vulcanchem
CAS No.: 4793-73-1
VCID: VC17007838
InChI: InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15)
SMILES:
Molecular Formula: C7H8ClN3O4S
Molecular Weight: 265.68 g/mol

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-

CAS No.: 4793-73-1

Cat. No.: VC17007838

Molecular Formula: C7H8ClN3O4S

Molecular Weight: 265.68 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- - 4793-73-1

Specification

CAS No. 4793-73-1
Molecular Formula C7H8ClN3O4S
Molecular Weight 265.68 g/mol
IUPAC Name 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15)
Standard InChI Key WMMMACHQLMVPEW-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid, reflecting its substitution pattern:

  • A chlorine atom at position 4.

  • A hydrazine group (-NH-NH2_2) at position 2.

  • A sulfamoyl group (-SO2_2-NH2_2) at position 5.

  • A carboxylic acid group (-COOH) at position 1.

Its molecular formula is C7_7H7_7ClN3_3O4_4S, with a molecular weight of 264.67 g/mol (calculated from atomic masses).

Structural Comparison to Related Compounds

This compound shares structural similarities with other sulfamoyl- and hydrazino-substituted benzoic acids:

  • 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CID 12462572) : Replaces the hydrazino group with fluorine, yielding a molecular formula of C7_7H5_5ClFNO4_4S.

  • 2-Hydrazinyl-5-sulfobenzoic acid (CID 117760) : Lacks the chlorine and sulfamoyl groups, featuring a sulfonic acid (-SO3_3H) instead.

Property4-Chloro-2-Hydrazino-5-Sulfamoylbenzoic Acid4-Chloro-2-Fluoro-5-Sulfamoylbenzoic Acid 2-Hydrazinyl-5-Sulfobenzoic Acid
Molecular FormulaC7_7H7_7ClN3_3O4_4SC7_7H5_5ClFNO4_4SC7_7H8_8N2_2O5_5S
Molecular Weight (g/mol)264.67253.64232.22
Key Functional Groups-Cl, -NH-NH2_2, -SO2_2-NH2_2, -COOH-Cl, -F, -SO2_2-NH2_2, -COOH-NH-NH2_2, -SO3_3H, -COOH

Synthesis and Derivatization Pathways

Synthesis of the Core Structure

The synthesis of 4-chloro-2-hydrazino-5-sulfamoylbenzoic acid likely involves sequential functionalization of the benzoic acid backbone:

  • Chlorination: Introduction of chlorine at position 4 via electrophilic substitution .

  • Sulfamoylation: Reaction with sulfamoyl chloride (H2_2N-SO2_2Cl) to install the sulfamoyl group at position 5 .

  • Hydrazination: Substitution at position 2 using hydrazine (NH2_2-NH2_2) under basic conditions .

Derivative Formation

This compound serves as a precursor for pharmacologically active molecules:

  • Schiff Bases: Condensation of the hydrazino group with carbonyl compounds (e.g., aldehydes/ketones) forms imine linkages, enhancing metal-chelating properties .

  • Coordination Complexes: The sulfamoyl and hydrazino groups act as ligands for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}), potentially yielding antimicrobial agents .

Physicochemical Properties

Solubility and Stability

  • Solubility: Polar functional groups (sulfamoyl, carboxylic acid) confer solubility in aqueous buffers (pH > 4) and polar solvents like DMSO. Limited solubility in nonpolar solvents (logP ≈ 0.7) .

  • Stability: Susceptible to hydrolysis under acidic conditions due to the hydrazino group. Storage at -20°C in inert atmospheres is recommended.

Spectroscopic Characteristics

  • IR Spectroscopy: Key absorption bands include:

    • 3200–3400 cm1^{-1}: N-H stretching (hydrazino, sulfamoyl).

    • 1700 cm1^{-1}: C=O (carboxylic acid).

    • 1350 cm1^{-1}: S=O (sulfamoyl) .

  • NMR: 1^1H NMR signals for aromatic protons appear as doublets (δ 7.2–8.1 ppm), while hydrazino protons resonate at δ 4.5–5.0 ppm .

Biological Activity and Applications

Enzyme Inhibition

Sulfamoyl-containing compounds are known inhibitors of carbonic anhydrase and cholinesterase :

  • Carbonic Anhydrase Inhibition: The sulfamoyl group binds zinc ions in the enzyme’s active site, disrupting CO2_2 hydration (IC50_{50} values: 0.15–0.59 μM) .

  • Anticholinesterase Activity: Structural analogs exhibit IC50_{50} values of 502.67 ± 0.05 μM against butyrylcholinesterase (BChE) .

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